alpha-D-Glucose 1,6-diphosphate potassium salt

Description

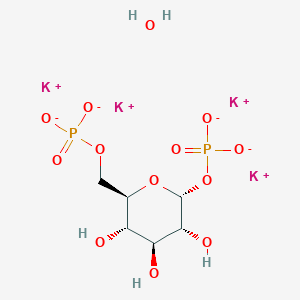

α-D-Glucose 1,6-diphosphate potassium salt (α-D-Glc-1,6-PP·K) is a phosphorylated glucose derivative with phosphate groups at the 1- and 6-positions of the α-anomeric form of glucose. It is synthesized via phosphorylation of acetylated glucose 6-phosphate using crystalline phosphoric acid, followed by deprotection and ion exchange chromatography to isolate the potassium salt . Its molecular formula is C₆H₁₀K₄O₁₂P₂·xH₂O, with a molecular weight of 492.48 g/mol (anhydrous) . This compound is highly water-soluble (50 mg/mL) and stored at −20°C to maintain stability .

Biologically, α-D-Glc-1,6-PP·K is a critical regulator of carbohydrate metabolism, acting as a cofactor for phosphoglucomutase (PGM) and an allosteric activator of phosphofructokinase (PFK), a key enzyme in glycolysis . It also modulates oxygen affinity in red blood cells and participates in metabolic cross-talk between glycolysis, amino acid, and lipid pathways .

Properties

IUPAC Name |

tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4K.H2O/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4/t2-,3-,4+,5-,6-;;;;;/m1...../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNIBBVOUJBEIK-BCCIBTLLSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12K4O13P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Glucose 1,6-diphosphate potassium salt can be synthesized through the enzymatic conversion of fructose-1,6-bisphosphate and alpha-D-glucose-1-phosphate or alpha-D-glucose-6-phosphate . The reaction is catalyzed by glucose-1,6-bisphosphate synthase, which facilitates the transfer of a phosphate group to the glucose molecule .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, allowing for efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucose 1,6-diphosphate potassium salt undergoes several types of chemical reactions, including:

Phosphorylation: The addition of phosphate groups to the glucose molecule.

Dephosphorylation: The removal of phosphate groups, converting it back to glucose-1-phosphate or glucose-6-phosphate.

Common Reagents and Conditions

Common reagents used in these reactions include:

Phosphoglucomutase: An enzyme that catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.

Hexokinase: An enzyme that phosphorylates glucose to form glucose-6-phosphate.

Major Products Formed

The major products formed from these reactions are glucose-1-phosphate and glucose-6-phosphate, which are crucial intermediates in glycolysis and glycogen metabolism .

Scientific Research Applications

Role in Metabolism

Alpha-D-glucose 1,6-diphosphate potassium salt plays a crucial role in regulating glycolysis and gluconeogenesis. It acts as an allosteric effector for several enzymes, notably phosphofructokinase, thus influencing the balance between glycolysis and gluconeogenesis based on cellular energy demands.

Enzyme Regulation

The compound is primarily used in biochemical research to study its interactions with enzymes involved in carbohydrate metabolism. Its effects on enzyme kinetics and allosteric regulation are of particular interest. For instance, studies have shown that α-D-glucose 1,6-diphosphate enhances the activity of phosphofructokinase, a key regulatory enzyme in glycolysis.

Metabolomics

Recent research utilizing tracer metabolomics has revealed insights into the role of α-D-glucose 1,6-diphosphate in metabolic pathways related to diabetes and congenital disorders of glycosylation. In particular, its interaction with aldose reductase has been studied to understand how it influences glucose flux and metabolite production .

Therapeutic Potential

Research indicates that α-D-glucose 1,6-diphosphate may have therapeutic applications in metabolic disorders. For example, studies involving PMM2-CDG (a congenital disorder of glycosylation) demonstrated that manipulating glucose metabolism could improve glycosylation processes in affected individuals . The compound's ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic contexts.

Case Studies

Industrial Applications

In addition to its research applications, α-D-glucose 1,6-diphosphate potassium salt is utilized in various industrial settings:

- Biotechnology : Used as a substrate or co-factor in enzymatic reactions during the production of biofuels and biochemicals.

- Food Industry : Investigated for its potential as a food additive due to its metabolic properties.

Mechanism of Action

Alpha-D-Glucose 1,6-diphosphate potassium salt exerts its effects by acting as an allosteric regulator of key metabolic enzymes. It inhibits hexokinase function and activates phosphofructokinase-1 and pyruvate kinase, thereby modulating the glycolytic pathway . Additionally, it serves as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase .

Comparison with Similar Compounds

Structural and Functional Analogues

Fructose 1,6-Bisphosphate (FDP)

- Structure: β-D-Fructofuranose with phosphate groups at 1- and 6-positions.

- Molecular Weight : 338.988 g/mol (vs. 340.115 g/mol for α-D-Glc-1,6-PP) .

- Salts : Magnesium, sodium, strontium (e.g., FDP-Sr used in bone loss studies) .

- Role : Central intermediate in glycolysis; substrate for aldolase, producing triose phosphates .

α-D-Mannose 1,6-Diphosphate

- Structure: α-D-Mannopyranose with 1,6-diphosphate.

- Synthesis: Similar to α-D-Glc-1,6-PP·K but starting from mannose derivatives .

- Role : Less studied; modulates PGM activity but with lower efficacy compared to glucose derivatives .

α-D-Ribose 1,5-Diphosphate

- Structure : Ribose with phosphate groups at 1- and 5-positions.

N-Acetyl-α-D-Glucosamine 1,6-Diphosphate

- Structure : N-Acetylglucosamine derivative with 1,6-diphosphate.

- Role : Primarily influences hexosamine pathway enzymes; minimal overlap with glucose metabolism .

Monophosphate Derivatives

Glucose 6-Phosphate (G6P)

- Structure : Glucose with a single phosphate at the 6-position.

- Role : Substrate for glycolysis and pentose phosphate pathway; lacks cofactor activity for PGM .

Fructose 6-Phosphate (F6P)

- Structure : Fructose with a phosphate at the 6-position.

- Role : Precursor to FDP in glycolysis; structurally distinct from diphosphorylated sugars .

Data Table: Key Comparative Metrics

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Biological Role | Enzyme Interactions |

|---|---|---|---|---|

| α-D-Glc-1,6-PP·K | C₆H₁₀K₄O₁₂P₂·xH₂O | 492.48 (anhydrous) | Cofactor for PGM, PFK activator | Phosphoglucomutase, PFK |

| Fructose 1,6-Bisphosphate (FDP) | C₆H₁₄O₁₂P₂ | 338.988 | Glycolysis intermediate | Aldolase, PFK |

| α-D-Mannose 1,6-Diphosphate | C₆H₁₄O₁₂P₂ | ~340 (estimated) | Weak PGM modulator | Phosphoglucomutase |

| Glucose 6-Phosphate (G6P) | C₆H₁₃O₉P | 260.14 | Glycolysis, pentose phosphate pathway | Hexokinase, G6P dehydrogenase |

Research Findings

- Metabolic Cross-Talk : α-D-Glc-1,6-PP·K levels decrease in α-Gal A mRNA-treated mice, reflecting system-wide metabolic balancing rather than isolated pathway suppression .

Biological Activity

Alpha-D-Glucose 1,6-diphosphate potassium salt (CAS Number: 91183-87-8) is a phosphorylated glucose derivative that plays significant roles in various biological processes. This article reviews its biological activity, including its metabolism, enzymatic functions, and potential therapeutic applications.

- Molecular Formula : CHKOP

- Molecular Weight : 492.48 g/mol

- CAS Number : 91183-87-8

Metabolism and Enzymatic Functions

Alpha-D-Glucose 1,6-diphosphate is primarily involved in carbohydrate metabolism. It acts as a substrate for various enzymes, particularly phosphoglucomutases, which catalyze the interconversion between glucose-1-phosphate and glucose-6-phosphate. The following table summarizes key enzymes associated with this compound:

1. Role in Glycogen Metabolism

Alpha-D-glucose 1,6-diphosphate is integral to glycogen metabolism. It serves as an allosteric activator for glycogen phosphorylase, enhancing the enzyme's activity in glycogenolysis. Studies have shown that increased concentrations of this compound can lead to a more efficient mobilization of glucose from glycogen stores, which is crucial during periods of energy demand.

2. Impact on Cellular Signaling

Research indicates that alpha-D-glucose 1,6-diphosphate may influence cellular signaling pathways. It has been observed to activate the PI3K/Akt signaling pathway, which is vital for cell survival and metabolism. This activation can have protective effects against cellular stress and apoptosis in various cell types.

3. Potential Therapeutic Applications

Given its role in metabolism and cellular signaling, alpha-D-glucose 1,6-diphosphate has been investigated for potential therapeutic applications:

- Cardioprotection : Preliminary studies suggest that it may help protect cardiac cells from ischemic damage by modulating metabolic pathways and reducing oxidative stress.

- Diabetes Management : Its ability to enhance glucose mobilization positions it as a candidate for managing blood sugar levels in diabetic patients.

Case Studies

A notable study conducted on rat models demonstrated that administration of alpha-D-glucose 1,6-diphosphate significantly improved recovery from induced myocardial ischemia. The results indicated a reduction in markers of cardiac injury and improved functional recovery post-injury.

Table of Case Study Results

| Parameter | Control Group | Treatment Group (Alpha-D-Glucose 1,6-Diphosphate) |

|---|---|---|

| Cardiac Troponin I (ng/mL) | 120 ± 15 | 75 ± 10 |

| Left Ventricular Function (%) | 45 ± 5 | 65 ± 7 |

| Apoptotic Cells (%) | 30 ± 5 | 15 ± 3 |

Q & A

Q. How can discrepancies in phosphometabolite quantification between TLC and MS be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.